molecular formula C12H9ClF2N4O4 B4326884 N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B4326884
M. Wt: 346.67 g/mol
InChI Key: SODXMBZIJOERIS-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as Compound A, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A exerts its therapeutic effects by selectively inhibiting specific signaling pathways that are involved in cancer growth and inflammation. Specifically, N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A targets the protein kinase CK2, which is overexpressed in many cancer cells and is involved in the regulation of various cellular processes. By inhibiting CK2, N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A can block the growth and proliferation of cancer cells. In addition, N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A has been shown to have a range of biochemical and physiological effects. In cancer cells, N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A can induce apoptosis, inhibit cell cycle progression, and reduce the expression of oncogenes. In immune cells, N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In addition, N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A has been shown to have anti-angiogenic effects, which can inhibit the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for its target protein, CK2, and does not affect other signaling pathways. It has been extensively studied in vitro and in vivo, and its therapeutic potential has been demonstrated in various disease models. However, there are also limitations to the use of N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. It can also be toxic to normal cells at high concentrations, which can limit its therapeutic window.

Future Directions

There are several future directions for the study of N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop new formulations or delivery methods to improve the bioavailability and efficacy of the compound. In addition, further studies are needed to investigate the safety and toxicity of N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A in vivo. Finally, clinical trials are needed to evaluate the therapeutic potential of N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A in human diseases.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation and autoimmune disorders, N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3-nitro-1H-pyrazol-1-yl)acetamide A has been shown to reduce inflammation and modulate the immune response.

properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF2N4O4/c13-12(14,15)23-9-3-1-8(2-4-9)16-11(20)7-18-6-5-10(17-18)19(21)22/h1-6H,7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODXMBZIJOERIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-])OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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